5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one
Description
Properties
IUPAC Name |
10-ethoxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c1-2-19-12-8-7-11-13-14(12)15(18)9-5-3-4-6-10(9)16(13)20-17-11/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOUQDXIWHQNEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one involves a combination of shape-based virtual screening and structure-based molecular modification. The process typically starts with the identification of a suitable scaffold, followed by the design and synthesis of derivatives . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized anthraquinone compounds.
Scientific Research Applications
5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied as a potential inhibitor of protein lysine methyltransferase G9a, which is considered an appealing antineoplastic target.
Organic Synthesis: It serves as a versatile building block for the synthesis of various heterocyclic compounds.
Biological Research: The compound’s ability to inhibit specific enzymes makes it a valuable tool for studying epigenetic regulation and cancer biology.
Mechanism of Action
The mechanism of action of 5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with molecular targets such as protein lysine methyltransferase G9a. The compound binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in the dimethylation of histone H3 at lysine 9 (H3K9). This inhibition can induce cell apoptosis and exhibit anti-proliferative effects in cancer cells .
Comparison with Similar Compounds
Table 1: Key Derivatives of 6H-Anthra[1,9-cd]isoxazol-6-one
Reactivity and Stability
- Parent Scaffold Reactivity: The unsubstituted 6H-anthra[1,9-cd]isoxazol-6-one undergoes N–O bond cleavage in DMSO, forming reactive anthraquinones that can covalently modify biological nucleophiles .
- Substituent Effects: Ethoxy Group: Electron-donating ethoxy substituent at position 5 stabilizes the isoxazole ring against nucleophilic attack, improving metabolic stability compared to amino-substituted analogs . Cyclohexylamino Group: Bulkier substituents like cyclohexylamino enhance target binding (e.g., G9a) but may reduce solubility . Chloro Substituents: Halogenation (e.g., at position 3) increases lipophilicity and antiparasitic potency, as seen in Amb3377585 .
Q & A
Q. What are the established synthesis protocols for 5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of anthra-isoxazole derivatives typically involves cyclization reactions to form the isoxazole ring. For this compound, key steps include:
- Cyclization : Use of precursors like anthraquinone derivatives with ethoxy groups, followed by nitrile oxide cycloaddition .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Catalysts : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) improve yield .
- Temperature : Reactions often proceed at 80–120°C to balance kinetics and side reactions.
Q. Optimization Table :
| Parameter | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent | DMF, THF, EtOH | DMF | +25% |
| Catalyst | ZnCl₂, K₂CO₃ | ZnCl₂ (0.1 eq) | +18% |
| Temperature | 60–140°C | 100°C | +15% |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ethoxy group placement and isoxazole ring formation (e.g., δ 4.5–5.0 ppm for isoxazole protons) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 307.1).
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation (if crystals form) .
- HPLC-PDA : Assess purity (>95% threshold) using C18 columns and acetonitrile/water gradients.
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer: Stability studies should include:
- Thermal Stability : Accelerated degradation at 40–60°C for 4 weeks; monitor via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photodegradants.
- pH Sensitivity : Test solubility and degradation in buffers (pH 3–9).
Q. How can researchers design experiments to evaluate the pharmacological activity of this compound?
Methodological Answer: Adopt a multi-target approach inspired by structurally related compounds:
- Receptor Binding Assays : Screen for affinity at serotonin (5-HT₂A/2C) or dopamine receptors using radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A) .
- Enzyme Inhibition : Test inhibition of kinases or oxidases (e.g., COX-2) via fluorescence-based assays.
- Cellular Models : Use cancer cell lines (e.g., MCF-7) to assess antiproliferative activity (IC₅₀ determination).
Q. Experimental Design Flow :
In Silico Docking : Prioritize targets using molecular modeling (e.g., AutoDock Vina).
Dose-Response Curves : 10⁻⁹–10⁻⁴ M concentrations, triplicate measurements.
Mechanistic Studies : Apoptosis markers (caspase-3) or cell-cycle analysis (flow cytometry).
Q. How should contradictory data on synthetic yields or bioactivity be resolved?
Methodological Answer: Contradictions often arise from:
- Impurity Profiles : Compare HPLC chromatograms from different studies; impurities may inhibit activity .
- Reagent Quality : Trace moisture in solvents can quench cyclization reactions.
- Assay Variability : Normalize bioactivity data using reference standards (e.g., cisplatin for cytotoxicity).
Q. Case Study :
- Reported Yield Discrepancy (40% vs. 65%) : Trace analysis showed residual DMF in lower-yield batches suppressed crystallization .
Q. What computational methods are suitable for predicting the reactivity of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
